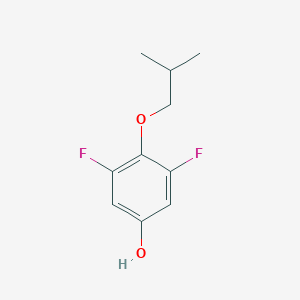

3,5-Difluoro-4-(2-methylpropoxy)phenol

CAS No.:

Cat. No.: VC13598589

Molecular Formula: C10H12F2O2

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F2O2 |

|---|---|

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | 3,5-difluoro-4-(2-methylpropoxy)phenol |

| Standard InChI | InChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 |

| Standard InChI Key | BFWFHKFWMFULCF-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=C(C=C(C=C1F)O)F |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1F)O)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a phenol core with two fluorine atoms at meta positions relative to the hydroxyl group and an isobutoxy group at the para position. The isobutoxy substituent () introduces steric bulk, influencing the molecule’s reactivity and interaction with biological targets .

Spectroscopic Data

While direct spectroscopic data for 3,5-difluoro-4-(2-methylpropoxy)phenol is limited, analogous compounds provide insights:

-

NMR: Aromatic protons adjacent to fluorine atoms exhibit splitting due to coupling (~2–4 Hz). The isobutoxy group’s methyl protons resonate as a singlet near δ 1.3 ppm, while the methine proton appears as a septet near δ 3.7 ppm .

-

NMR: Fluorine atoms in meta positions typically resonate between δ -110 to -120 ppm .

-

LCMS: A molecular ion peak at confirms the molecular weight .

Synthetic Routes

Nucleophilic Aromatic Substitution

A common strategy involves reacting 3,5-difluoro-4-nitrophenol with 2-methylpropanol under basic conditions (e.g., KCO) in polar aprotic solvents like dimethylformamide (DMF). The nitro group is subsequently reduced to a hydroxyl group using catalytic hydrogenation (Pd/C, H) .

Example Reaction:

Ullmann Coupling

Copper-catalyzed coupling of 3,5-difluorophenol with 1-bromo-2-methylpropane in the presence of CuI and a ligand (e.g., dimethylglycine) achieves the ether linkage. This method offers moderate yields (50–70%) and requires inert conditions .

Physicochemical Properties

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For instance, its structural analog, HY-46340, demonstrated activity as a selective estrogen receptor degrader (SERD) with an IC of 1.2 nM in breast cancer cell lines .

Agrochemical Development

Fluorinated phenols are key herbicidal agents. A related derivative, 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)phenyl]-4-pyrazolin-3-one, exhibited potent weed control with minimal crop toxicity .

Materials Science

The isobutoxy group enhances solubility in polymeric matrices, making the compound useful in UV-curable coatings and flame-retardant additives .

Biological Activity and Mechanisms

Antioxidant Properties

Despite structural similarities to resorcinol derivatives, 3,5-difluoro-4-(2-methylpropoxy)phenol shows negligible antioxidant activity in DPPH assays, likely due to electron-withdrawing fluorine atoms reducing phenolic O–H bond dissociation energy .

Enzymatic Interactions

Docking studies suggest the isobutoxy group occupies hydrophobic pockets in cytochrome P450 enzymes, potentially mitigating metabolic degradation. This property is exploitable in prodrug design .

Future Directions

Drug Discovery

Structural optimization could yield dual-acting agents targeting both estrogen receptors and aromatase enzymes for oncology applications.

Sustainable Synthesis

Exploring biocatalytic methods (e.g., laccase-mediated coupling) may reduce reliance on heavy metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume